molecular formula C17H16N4O5 B12522563 Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- CAS No. 652139-51-0

Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl-

Cat. No.: B12522563
CAS No.: 652139-51-0
M. Wt: 356.33 g/mol
InChI Key: XQKNDLFASYZLNC-UHFFFAOYSA-N
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Description

Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- is an azo compound commonly used in dyes, pigments, and colorants. This compound is known for its vibrant color properties and stability, making it a popular choice in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- typically involves the diazotization of 3-methoxy-5-nitroaniline followed by coupling with N-phenyl-3-oxobutanamide. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Products vary based on the oxidizing agent but may include nitro derivatives.

    Reduction: Typically results in the formation of corresponding amines.

Scientific Research Applications

Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct color properties and stability. This makes it particularly valuable in applications requiring consistent and vibrant coloration .

Properties

CAS No.

652139-51-0

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

2-[(3-methoxy-5-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C17H16N4O5/c1-11(22)16(17(23)18-12-6-4-3-5-7-12)20-19-13-8-14(21(24)25)10-15(9-13)26-2/h3-10,16H,1-2H3,(H,18,23)

InChI Key

XQKNDLFASYZLNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=CC(=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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